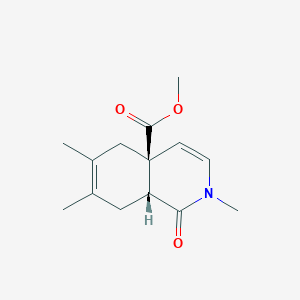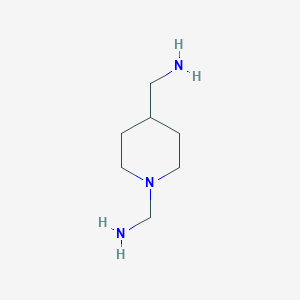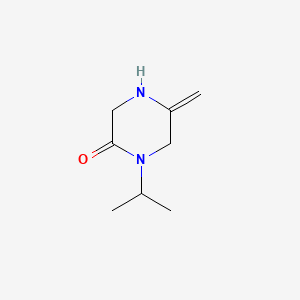
5-Methylidene-1-(propan-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Piperazinedione,1-(1-methylethyl)-(9CI): is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by a piperazine ring with two carbonyl groups at the 2 and 5 positions and an isopropyl group attached to the nitrogen at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of N-substituted amino acids: One common method involves the cyclization of N-substituted amino acids under acidic or basic conditions to form the piperazine ring.
Reductive amination: Another method includes the reductive amination of diketopiperazines with appropriate amines under hydrogenation conditions.
Industrial Production Methods: Industrial production of 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed:
Oxidation: Formation of diketopiperazines with additional oxygen functionalities.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as a scaffold in drug design and development.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2,5-Piperazinedione, 1-methyl-
- 2,5-Piperazinedione, 3-(1-methylethyl)-, (3s)-
- 2,5-Piperazinedione,3-(1,1-dimethylethyl)-, (3S)-
Comparison:
- 2,5-Piperazinedione,1-(1-methylethyl)-(9CI) is unique due to the presence of the isopropyl group at the 1 position, which can influence its chemical reactivity and biological activity.
- Compared to 2,5-Piperazinedione, 1-methyl-, the isopropyl group provides steric hindrance and different electronic effects.
- The presence of different substituents in similar compounds can lead to variations in their physical properties, reactivity, and potential applications.
Propriétés
Numéro CAS |
55290-78-3 |
|---|---|
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5-methylidene-1-propan-2-ylpiperazin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-7(3)9-4-8(10)11/h6,9H,3-5H2,1-2H3 |
Clé InChI |
AFKUUFVBRMETOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(=C)NCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
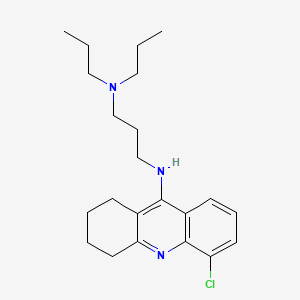
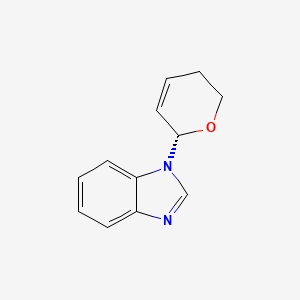
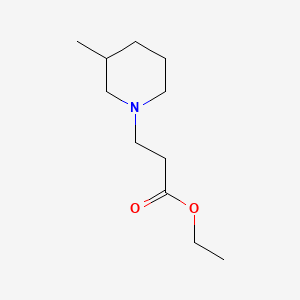
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
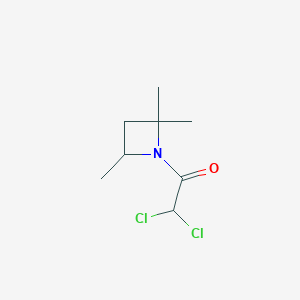
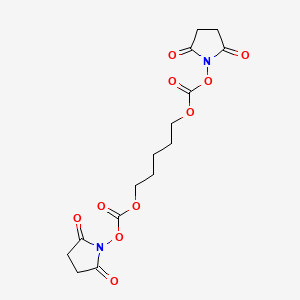

![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)

